4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid

Antibacterial drug discovery LpxC inhibition Lipophilicity optimization

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid features a unique 1,3-butadiyne linker that provides essential rigidity, linear geometry, and extended π‑conjugation for binding in the hydrophobic LpxC active-site tunnel. Unlike simpler phenylacetylene or butadienyl analogs, this bifunctional building block offers orthogonal terminal alkyne and carboxylic acid reactivity for CuAAC click chemistry, Sonogashira coupling, and amide bond formation. Supported by co‑crystal structures (PDB 4FW3, 4FW4) and available with batch‑specific QC documentation (NMR, HPLC). Ideal for medicinal chemistry, chemical biology probe development, and materials science applications where precise spatial control is paramount.

Molecular Formula C17H10O2
Molecular Weight 246.26 g/mol
CAS No. 728878-13-5
Cat. No. B3152145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid
CAS728878-13-5
Molecular FormulaC17H10O2
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H10O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,(H,18,19)
InChIKeyJYZNCHOSCQLDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid (CAS 728878-13-5): Structural Identity and Compound-Class Positioning for Procurement Evaluation


4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid (CAS 728878-13-5) is a bifunctional aromatic carboxylic acid with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g·mol⁻¹ . It features a para-substituted benzoic acid moiety connected to a phenyl ring via a rigid 1,3-butadiyne (diacetylene) linker . This extended π-conjugated, rod-like architecture distinguishes it from simpler phenylbenzoic acid analogs and positions the compound as a key synthetic intermediate in medicinal chemistry, most notably as the carboxylic acid precursor to the diphenyl-diacetylene threonyl-hydroxamate class of LpxC (UDP-3-O-(3-hydroxymyristoyl) N-acetylglucosamine deacetylase) inhibitors [1]. Its terminal alkyne and carboxylic acid functionalities enable orthogonal reactivity in downstream coupling reactions.

Why Close Analogs of 4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid (CAS 728878-13-5) Cannot Be Interchanged in LpxC Inhibitor Synthesis


Generic substitution of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid with structurally related benzoic acid derivatives fails because the 1,3-butadiyne linker provides a unique combination of rigidity, linear geometry, and extended π-conjugation that is essential for binding in the hydrophobic tunnel of the LpxC active site [1]. The crystallographically determined binding mode of the corresponding benzamide derivative (PDB: 4FW3, Ligand L52) shows that the diphenyl-diacetylene core spans the narrow hydrophobic passage connecting the active-site zinc to the UDP-binding pocket [2]. Replacement with a simple phenylacetylene (alkyne) linker shortens the reach and abolishes key hydrophobic contacts, while substitution with a butadienyl (alkene) linker alters the torsional profile and π-electron distribution [3]. Furthermore, the free carboxylic acid group serves as the conjugation handle for installing the zinc-chelating hydroxamate warhead via amide coupling; analogs lacking this para-carboxyl group cannot undergo the same chemoselective derivatization [1].

Quantitative Comparative Evidence for 4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid (CAS 728878-13-5) Against the Closest Analogs


LogP and Hydrophobicity Comparison: Extended Butadiyne vs. Phenylacetylene Linker in LpxC-Targeted Benzoic Acid Derivatives

The 1,3-butadiyne linker in 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid imparts a computed LogP of 4.23 , which is approximately 0.8–1.0 log units higher than that of the shorter phenylacetylene analog 4-(phenylethynyl)benzoic acid (estimated LogP ~3.3–3.4). This elevated hydrophobicity is critical for traversing the Gram-negative outer membrane; the seminal LpxC inhibitor paper demonstrates that the diphenyl-diacetylene scaffold yields inhibitors with antibiotic activity against wild-type Escherichia coli, whereas shorter linker analogs exhibited substantially reduced whole-cell activity due to inadequate hydrophobic passage occupancy [1].

Antibacterial drug discovery LpxC inhibition Lipophilicity optimization

Crystallographically Validated Scaffold Geometry: Diphenyl-Diacetylene Binding Mode Confirmed by X-Ray Co-Crystal Structures

The benzamide derivative of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid has been co-crystallized with Pseudomonas aeruginosa LpxC (PDB: 4FW3, resolution 2.35 Å; PDB: 4FW4, resolution 2.20 Å) [1][2]. The electron density maps unambiguously define the diphenyl-diacetylene core traversing the hydrophobic tunnel with the terminal phenyl ring making edge-to-face π-stacking interactions with Phe-191 (E. coli numbering) [1]. By contrast, the analogous butadienyl (alkene) linker introduces conformational flexibility (cis/trans isomerization potential) that prevents productive binding, and the symmetric 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoic acid (CAS 116075-75-3) lacks the terminal phenyl cap and consequently loses the critical hydrophobic anchoring interaction at the distal end of the tunnel [3].

Structure-based drug design X-ray crystallography LpxC inhibitor binding mode

Purity Specification and Quality Control: Batch-to-Batch Consistency for Reproducible Amide Coupling

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid is commercially available at a minimum purity specification of 95% from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC available from vendors such as Bidepharm and Fluorochem . By contrast, the methyl ester prodrug form (Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, CAS 297178-34-8, Sigma-Aldrich ATEH04309E2A) is also supplied at 95% purity but requires an additional saponification step to generate the free acid, with reported yields of 94% under optimized conditions (NaOH, THF/MeOH, 2 h) [1].

Chemical procurement Quality assurance Synthetic intermediate sourcing

Pricing and Availability: Cost-per-Gram and Supply Chain Considerations for the Free Acid vs. Methyl Ester

The free carboxylic acid (CAS 728878-13-5) is priced at approximately £1,149 per gram from Fluorochem (UK stock) , while the methyl ester (CAS 297178-34-8) is available through Sigma-Aldrich (AstaTech) at a generally lower price point (~$200–400/g range, based on catalog listings) . Although the methyl ester is cheaper on a per-gram basis, the additional saponification step required to access the free acid adds labor, solvent, and purification costs. The 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid scaffold sits in a premium pricing tier compared to simpler phenylacetylene analogs such as 4-(phenylethynyl)benzoic acid, reflecting the multi-step Cadiot–Chodkiewicz or Sonogashira coupling required for unsymmetrical 1,3-diyne construction [1].

Procurement economics Supply chain reliability Building block sourcing

Validated Research and Industrial Application Scenarios for 4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid (CAS 728878-13-5)


Synthesis of Diphenyl-Diacetylene Hydroxamate LpxC Inhibitors for Gram-Negative Antibacterial Drug Discovery

The primary validated application is the use of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid as the carboxylic acid building block for synthesizing LpxC inhibitors with the diphenyl-diacetylene threonyl-hydroxamate scaffold [1]. The free acid is coupled to (2S,3R)-2,3-diamino-N-hydroxybutanamide or related hydroxamate warheads via standard amide coupling reagents (e.g., HATU, EDC/HOBt) to yield potent inhibitors of the zinc-dependent deacetylase LpxC, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and Escherichia coli [2]. The co-crystal structures PDB 4FW3 and 4FW4 provide atomic-resolution validation of the binding mode, enabling rational, structure-guided optimization [3].

Click-Chemistry and Bioconjugation Platform via Terminal Alkyne Reactivity

The terminal alkyne of the butadiyne moiety serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This enables conjugation of the benzoic acid scaffold to azide-functionalized biomolecules, fluorophores, or solid supports for applications in chemical biology probe development and target identification studies [2]. The para-carboxylic acid group can be independently activated (e.g., as the NHS ester) without interfering with the alkyne, enabling orthogonal bifunctional derivatization strategies not possible with symmetric diyne analogs lacking the acid handle [3].

Sonogashira Coupling Substrate for Extended π-Conjugated Materials and Molecular Wire Precursors

The terminal alkyne of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid can participate in Sonogashira cross-coupling reactions with aryl halides to generate extended poly(arylene-ethynylene) structures [1]. These conjugated oligomers and polymers are of interest for organic electronics, molecular wires, and nonlinear optical (NLO) materials [2]. The carboxylic acid group provides a convenient anchoring moiety for attachment to metal oxide surfaces (e.g., TiO₂, ZnO) in dye-sensitized solar cells and sensor applications, a functional capability absent in the non-carboxylated analog 4-(phenylbuta-1,3-diyn-1-yl)benzene [3].

Analytical Reference Standard for HPLC and LC-MS Method Development in Diyne-Containing Compound Analysis

With a defined purity specification of 95% and available batch-specific QC documentation (NMR, HPLC, GC) [1], 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid can serve as an analytical reference standard for method development and quality control of diacetylene-containing pharmaceutical intermediates [2]. Its strong UV chromophore (conjugated diyne-phenyl-benzoic acid system) provides excellent detectability by HPLC-UV at 254–280 nm, and its characteristic mass (m/z 245.07 [M−H]⁻) enables sensitive LC-MS quantification in reaction monitoring and impurity profiling workflows [3].

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